molecular formula C16H14Br2N4O2S B12153373 C16H14Br2N4O2S

C16H14Br2N4O2S

Katalognummer: B12153373
Molekulargewicht: 486.2 g/mol
InChI-Schlüssel: CHHXSPPRLLZDFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated derivative of a sulfonamide, featuring a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable benzene derivative to introduce bromine atoms at the 2 and 4 positions.

    Sulfonation: The brominated benzene is then subjected to sulfonation to introduce the sulfonamide group.

    Triazole Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide: is similar to other brominated sulfonamides and triazole-containing compounds.

Uniqueness

The uniqueness of 2,4-dibromo-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide lies in its specific combination of bromine atoms, sulfonamide group, and triazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H14Br2N4O2S

Molekulargewicht

486.2 g/mol

IUPAC-Name

N-(2,6-dibromo-4-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H14Br2N4O2S/c1-9-6-10(17)14(11(18)7-9)19-13(23)8-25-16-21-20-15(22(16)2)12-4-3-5-24-12/h3-7H,8H2,1-2H3,(H,19,23)

InChI-Schlüssel

CHHXSPPRLLZDFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.